molecular formula C17H20N2O4S2 B15097604 Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Cat. No.: B15097604
M. Wt: 380.5 g/mol
InChI Key: KMIPWJVRZJVEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the morpholin-4-ylacetylamino group and the ethyl ester group. Common reagents used in these reactions include thiophene derivatives, morpholine, acylating agents, and ethylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or morpholine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • Ethyl 2-(2-piperidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
  • Ethyl 2-(2-pyrrolidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is unique due to the presence of the morpholine moiety, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20)

InChI Key

KMIPWJVRZJVEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.